3-(2-Fluoroethoxy)-4-methylaniline
Description
3-(2-Fluoroethoxy)-4-methylaniline is a substituted aniline derivative characterized by a fluorine-containing ethoxy group at the 3-position and a methyl group at the 4-position of the benzene ring. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The fluorine atom enhances electronegativity, influencing reactivity and intermolecular interactions, while the ethoxy and methyl groups modulate solubility and steric hindrance .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)-4-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-2-3-8(11)6-9(7)12-5-4-10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
FYLAJGCWSDZSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with 2-fluoroethanol under specific conditions. One common method is the nucleophilic substitution reaction, where 4-methylaniline reacts with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Fluoroethoxy)-4-methylaniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Fluoroethoxy)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(2-Fluoroethoxy)-4-methylaniline with key analogues, focusing on substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Fluorine vs. Trifluoromethyl: The trifluoromethyl group (CF₃) in 4-Methyl-3-(trifluoromethyl)aniline exerts a stronger electron-withdrawing effect than the fluoroethoxy group, significantly lowering the compound's basicity and altering its interaction with biological targets . Ethoxy vs.
Physicochemical Properties: Solubility: The ethoxy group in 3-(2-Fluoroethoxy)-4-methylaniline improves water solubility compared to non-ethoxy analogues like 4-Methylaniline, which requires acidification to prevent oxidation . Chromatographic Behavior: Substituted anilines with ortho- or para-fluorine (e.g., 3-Fluoro-4-methylaniline) exhibit distinct gas chromatography (GC) retention profiles, minimizing co-elution issues common in methyl- or chloro-substituted anilines .
Applications: Pharmaceuticals: Fluorinated anilines like 3-(2-Fluoroethoxy)-4-methylaniline are intermediates in kinase inhibitors and anticancer agents, where fluorine enhances bioavailability and target selectivity .
Biological Activity
3-(2-Fluoroethoxy)-4-methylaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
3-(2-Fluoroethoxy)-4-methylaniline consists of a methylaniline core substituted with a fluoroethoxy group. The presence of the fluoroethoxy moiety enhances the compound's lipophilicity and bioavailability, making it a candidate for various biological applications.
The biological activity of 3-(2-Fluoroethoxy)-4-methylaniline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoroethoxy group can modulate binding affinity and selectivity, influencing the compound's pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with various receptors, potentially affecting neurotransmission and cellular signaling pathways.
Biological Activity Overview
The biological activities of 3-(2-Fluoroethoxy)-4-methylaniline have been evaluated in several studies, highlighting its potential therapeutic effects.
| Activity | Description |
|---|---|
| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress. |
| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains. |
Case Studies
-
Anticancer Activity:
A study investigated the cytotoxic effects of 3-(2-Fluoroethoxy)-4-methylaniline on human colon adenocarcinoma (HT-29) cells. Results indicated that the compound inhibited cell proliferation significantly, with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via caspase activation. -
Neuroprotection:
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with 3-(2-Fluoroethoxy)-4-methylaniline reduced cell death by 30% compared to control groups. This protective effect was associated with decreased reactive oxygen species (ROS) production and enhanced antioxidant enzyme activity. -
Antimicrobial Activity:
In vitro assays demonstrated that 3-(2-Fluoroethoxy)-4-methylaniline exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 20 µg/mL and 25 µg/mL, respectively.
Pharmacokinetics
The pharmacokinetic profile of 3-(2-Fluoroethoxy)-4-methylaniline suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that it has a moderate half-life, allowing for sustained biological activity in vivo.
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution Volume (Vd) | 1.5 L/kg |
| Half-Life (t1/2) | 6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
